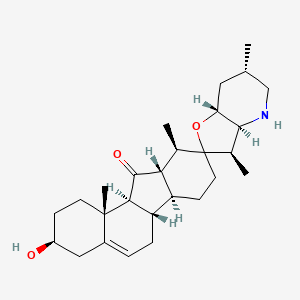
12beta,13alpha-Dihydrojervine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
12beta,13alpha-Dihydrojervine: is a naturally occurring alkaloid found in certain plant species It belongs to the class of steroidal alkaloids and is known for its complex structure and biological activity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 12beta,13alpha-Dihydrojervine typically involves multiple steps, starting from simpler steroidal precursors. The synthetic route often includes oxidation, reduction, and substitution reactions to introduce the necessary functional groups and stereochemistry. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve the extraction of the compound from natural sources, followed by purification processes. Alternatively, large-scale synthesis can be achieved through chemical methods, utilizing advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 12beta,13alpha-Dihydrojervine undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form hydroxyl or carbonyl groups.
Reduction: Addition of hydrogen atoms to reduce double bonds or carbonyl groups.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents or organometallic reagents under controlled temperatures.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: 12beta,13alpha-Dihydrojervine is used as a starting material for the synthesis of more complex steroidal compounds. Its unique structure serves as a template for designing new molecules with potential pharmaceutical applications.
Biology: In biological research, this compound is studied for its effects on cellular processes and its potential as a bioactive compound. It has been investigated for its role in modulating enzyme activity and influencing cell signaling pathways.
Medicine: The compound’s potential therapeutic properties have led to research into its use as a drug candidate. Studies have explored its effects on various diseases, including cancer and neurological disorders, due to its ability to interact with specific molecular targets.
Industry: In the industrial sector, this compound is utilized in the development of new materials and chemical processes. Its unique chemical properties make it valuable for applications in catalysis and material science.
Wirkmechanismus
The mechanism of action of 12beta,13alpha-Dihydrojervine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes. For example, it may inhibit or activate enzymes involved in metabolic pathways, thereby influencing the overall biochemical environment of the cell.
Vergleich Mit ähnlichen Verbindungen
Jervine: Another steroidal alkaloid with a similar structure but differing in specific functional groups.
Cyclopamine: A related compound known for its ability to inhibit the Hedgehog signaling pathway.
Veratramine: Shares structural similarities but has distinct biological activities.
Uniqueness: 12beta,13alpha-Dihydrojervine is unique due to its specific stereochemistry and functional groups, which confer distinct biological activities. Its ability to interact with a wide range of molecular targets makes it a versatile compound for scientific research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
21842-58-0 |
|---|---|
Molekularformel |
C27H41NO3 |
Molekulargewicht |
427.6 g/mol |
IUPAC-Name |
(3S,3'R,3'aS,6'S,6aS,6bS,7'aR,10R,10aS,11aS,11bR)-3-hydroxy-3',6',10,11b-tetramethylspiro[1,2,3,4,6,6a,6b,7,8,10,10a,11a-dodecahydrobenzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-11-one |
InChI |
InChI=1S/C27H41NO3/c1-14-11-21-24(28-13-14)16(3)27(31-21)10-8-19-20-6-5-17-12-18(29)7-9-26(17,4)23(20)25(30)22(19)15(27)2/h5,14-16,18-24,28-29H,6-13H2,1-4H3/t14-,15+,16+,18-,19-,20-,21+,22+,23+,24-,26-,27?/m0/s1 |
InChI-Schlüssel |
ADBZXUDEQXJJDM-QQQVHTRUSA-N |
Isomerische SMILES |
C[C@H]1C[C@@H]2[C@H]([C@H](C3(O2)CC[C@H]4[C@@H]5CC=C6C[C@H](CC[C@@]6([C@H]5C(=O)[C@@H]4[C@H]3C)C)O)C)NC1 |
Kanonische SMILES |
CC1CC2C(C(C3(O2)CCC4C5CC=C6CC(CCC6(C5C(=O)C4C3C)C)O)C)NC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















